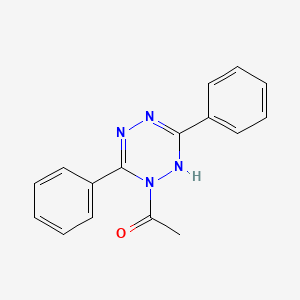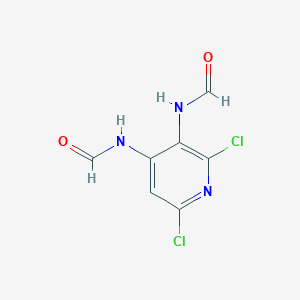
Formamide, N,N'-(2,6-dichloro-3,4-pyridinediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is a chemical compound with the molecular formula C7H5Cl2N3O2 and a molecular weight of 234.042 . This compound is characterized by the presence of two formamide groups attached to a pyridine ring substituted with chlorine atoms at the 2 and 6 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves the reaction of 2,6-dichloropyridine with formamide under specific conditions. The reaction typically requires a base to facilitate the nucleophilic substitution of chlorine atoms by formamide groups . The process can be summarized as follows:
Starting Material: 2,6-dichloropyridine.
Reagent: Formamide.
Conditions: Presence of a base (e.g., sodium hydroxide) and appropriate solvents (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The formamide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Applications De Recherche Scientifique
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide, n-(4-amino-2,6-dichloro-5-pyrimidinyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with similar functional groups.
Uniqueness
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring and the presence of two formamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
668268-67-5 |
|---|---|
Formule moléculaire |
C7H5Cl2N3O2 |
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
N-(2,6-dichloro-3-formamidopyridin-4-yl)formamide |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-5-1-4(10-2-13)6(11-3-14)7(9)12-5/h1-3H,(H,11,14)(H,10,12,13) |
Clé InChI |
JWCKIYQAEUONNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)NC=O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


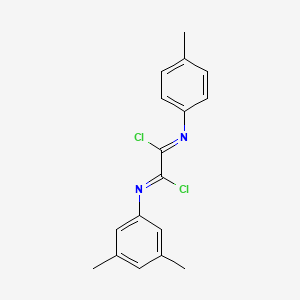
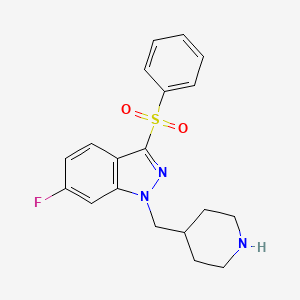
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
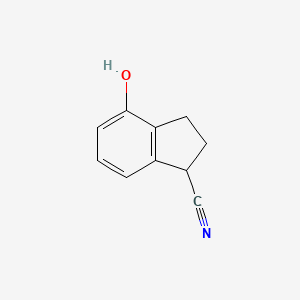
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
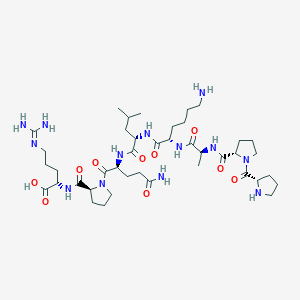
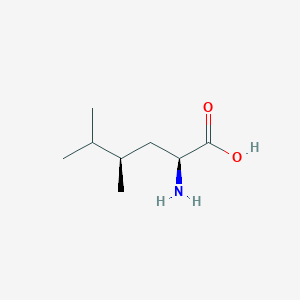
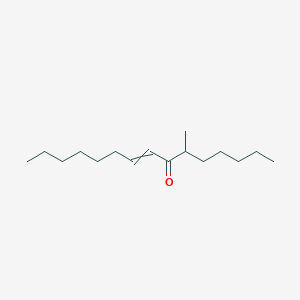
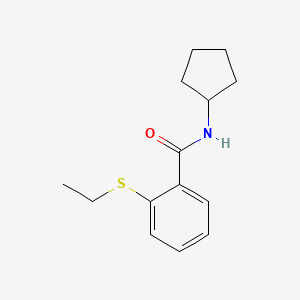
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)
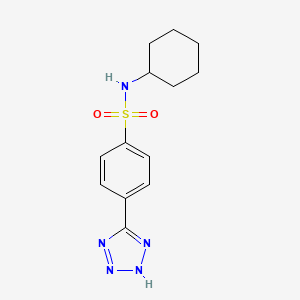
phosphanium iodide](/img/structure/B12529374.png)
